Cas no 10408-76-1 (3-propyl-1h-indene)
3-propyl-1h-indene structure
Product Name:3-propyl-1h-indene
CAS No:10408-76-1
MF:C12H14
MW:158.239563465118
CID:1140858
PubChem ID:13217813
Update Time:2025-04-20
3-propyl-1h-indene Chemical and Physical Properties
Names and Identifiers
-
- 3-propyl-1h-indene
- 1H-Indene, 3-propyl-
- 1-n-propyl-3H-indene
- 3-Propylinden
- AGN-PC-00LIU1
- 3-propylindene
- CTK0D8222
- 3-n-Propyl-inden
- 1H-Indene, 3-propyl-; 1-n-propyl-3H-indene; 3-Propylinden; AGN-PC-00LIU1; 3-propylindene; CTK0D8222; 3-n-Propyl-inden;
- 10408-76-1
- DTXSID50529099
-
- Inchi: 1S/C12H14/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h3-4,6-8H,2,5,9H2,1H3
- InChI Key: ACCJYEWLTYTBKX-UHFFFAOYSA-N
- SMILES: C1(=CCC2C=CC=CC1=2)CCC
Computed Properties
- Exact Mass: 158.10962
- Monoisotopic Mass: 158.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
3-propyl-1h-indene Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
10408-76-1 (3-propyl-1h-indene) Related Products
- 2177-47-1(2-Methyl-1H-indene)
- 4505-48-0(2-Phenyl-1H-indene)
- 17057-95-3(2,3,4,9-Tetrahydro-1H-fluorene)
- 17059-50-6(2-Ethyl-1H-indene)
- 18657-57-3(1,2-Bis(3-indenyl)ethane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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